7-Methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methyl, pyridinyl, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized yields. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing by-products and ensuring high purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Sodium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with chromene and pyrrole cores, such as:
- 2- [ (4-METHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE
- Pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors
Uniqueness
What sets 7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its unique combination of functional groups and its potential for diverse biological activities. The presence of both chromene and pyrrole moieties in a single molecule provides a versatile platform for chemical modifications and the development of new derivatives with enhanced properties .
Properties
Molecular Formula |
C24H18N2O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-methyl-2-(4-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H18N2O3/c1-14-8-9-18-17(12-14)22(27)20-21(16-6-4-3-5-7-16)26(24(28)23(20)29-18)19-13-15(2)10-11-25-19/h3-13,21H,1-2H3 |
InChI Key |
VGWVLDDSHYXIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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